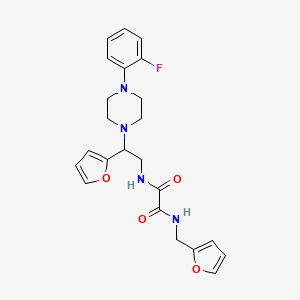

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar complex organic molecules typically involves multi-step reactions, starting from basic building blocks to gradually construct the intricate structure. For example, the synthesis of derivatives involving furan and piperazine units can involve Claisen-Schmidt condensation, cyclization, and Mannich reactions to introduce various functional groups and achieve the desired molecular architecture (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is characterized by NMR, IR, Mass spectrometry, and sometimes X-ray crystallography, which provide detailed insights into the arrangement of atoms and the conformation of the molecule. For instance, crystal structure analysis can reveal the stereochemistry and confirm the presence of specific functional groups and their orientations (Özbey et al., 1998).

Chemical Reactions and Properties

Compounds with such complexity participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions, which are pivotal for further functionalization or interaction with biological targets. The presence of a piperazine ring, for example, can facilitate N-arylation reactions, enhancing the compound's utility in synthesizing pharmaceutically relevant molecules (Bhunia et al., 2017).

Applications De Recherche Scientifique

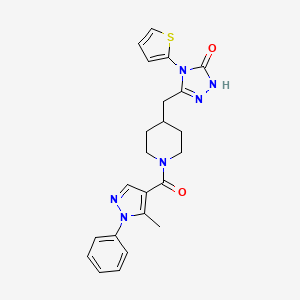

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) involved the synthesis of novel derivatives related to the specified compound. These compounds exhibited antidepressant activities and significant antianxiety activity in albino mice, as demonstrated by behavioral tests (J. Kumar et al., 2017).

Catalytic Activity in Chemical Reactions

Research by Bhunia et al. (2017) highlights the use of N,N'-Bis(furan-2-ylmethyl)oxalamide, a compound similar in structure, in enhancing the catalytic activity of Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process is crucial for creating pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).

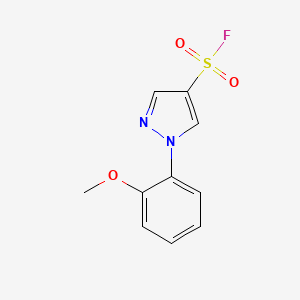

PET Imaging Applications

Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), which is important in neuroinflammatory imaging. This ligand is structurally related and exhibits binding affinity suitable for imaging applications (H. Lee et al., 2022).

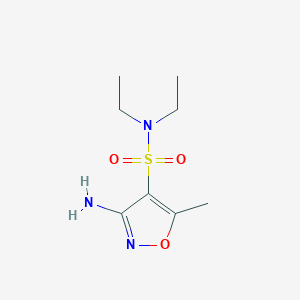

Antimicrobial Activity

Foroumadi et al. (2007) synthesized 7‐piperazinylquinolones with a similar structure and evaluated them as antibacterial agents. These compounds showed significant antibacterial activity against various bacterial strains (A. Foroumadi et al., 2007).

Propriétés

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4/c24-18-6-1-2-7-19(18)27-9-11-28(12-10-27)20(21-8-4-14-32-21)16-26-23(30)22(29)25-15-17-5-3-13-31-17/h1-8,13-14,20H,9-12,15-16H2,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHWHHHDJHUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481799.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)